Cannabidiol monomethyl ether
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Overview
Description
Cannabidiol monomethyl ether is a derivative of cannabidiol, a prominent non-psychotropic compound found in Cannabis sativa. This compound is characterized by the presence of a methoxy group attached to the cannabidiol structure, which modifies its chemical and biological properties .
Scientific Research Applications
Cannabidiol monomethyl ether has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other cannabinoids and related compounds.
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Research focuses on its potential therapeutic effects, such as anti-inflammatory, analgesic, and neuroprotective properties.
Industry: It is used in the development of pharmaceuticals and nutraceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cannabidiol monomethyl ether typically involves the methylation of cannabidiol. This can be achieved through the reaction of cannabidiol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced purification techniques such as chromatography are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Cannabidiol monomethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like thiols or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Mechanism of Action
The mechanism of action of cannabidiol monomethyl ether involves its interaction with several molecular targets:
Comparison with Similar Compounds
Cannabidiol: The parent compound, which lacks the methoxy group.
Cannabigerol monomethyl ether: Another monomethyl ether derivative with different biological properties.
Δ9-Tetrahydrocannabinol monomethyl ether: A psychoactive monomethyl ether derivative
Uniqueness: Cannabidiol monomethyl ether is unique due to its specific chemical structure, which imparts distinct biological activities compared to other cannabinoids. Its non-psychotropic nature and potential therapeutic benefits make it a valuable compound for research and development .
Properties
CAS No. |
1972-05-0 |
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Molecular Formula |
C22H32O2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
3-methoxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenol |
InChI |
InChI=1S/C22H32O2/c1-6-7-8-9-17-13-20(23)22(21(14-17)24-5)19-12-16(4)10-11-18(19)15(2)3/h12-14,18-19,23H,2,6-11H2,1,3-5H3/t18-,19+/m0/s1 |
InChI Key |
IPGGELGANIXRSX-RBUKOAKNSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)OC)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O |
SMILES |
CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)C)O |
Synonyms |
cannabidiol monomethyl ether cannabidiol-3-monomethyl ether cannabidiol-3-monomethyl ether, trans(+-)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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